![molecular formula C19H15ClN4O3S B2545615 5-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide CAS No. 396721-68-9](/img/structure/B2545615.png)

5-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

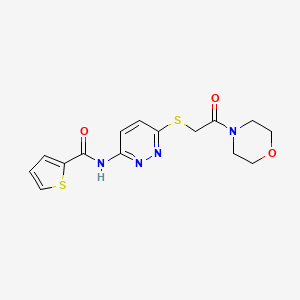

The synthesis of heterocyclic compounds is a topic of significant interest due to their potential biological activities. In the context of synthesizing chloro-nitrobenzamide derivatives, the papers provide insights into different synthetic routes and starting materials. For instance, one study describes the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide using spectroscopic methods such as H-1 NMR, C-13 NMR, MS, and IR, as well as X-ray diffraction for characterization . Another paper details the preparation of substituted pyrazoline derivatives from 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides, which were synthesized from 5-chloroanisic acid . Similarly, substituted pyrazole derivatives were prepared from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, with the starting material being N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for understanding their properties and potential interactions. The crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide adopts a monoclinic space group and is stabilized by pi-pi conjugation and hydrogen bonding interactions . Another compound, 7-chloro-5-cyclopropyl-9-methyl-10-(4-nitro-benzyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cyclohepten-11-one, also crystallizes in the monoclinic space group, with the NO2 group being almost in the same plane as the nitrobenzyl ring .

Chemical Reactions Analysis

The papers describe various chemical reactions to synthesize the target compounds. For example, treating benzamides with methylhydrazine or phenylhydrazine affords corresponding benzamide derivatives . Acryloyl derivatives are reacted with hydrazine hydrate to produce pyrazoline derivatives, which can be further acetylated . Additionally, pyrazolines can be reacted with secondary amines and paraformaldehyde to yield N-substituted pyrazoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The crystal structure analysis provides insights into the unit cell parameters and space groups, which are indicative of the compounds' stability and potential intermolecular interactions . The spectroscopic properties, supported by density functional theory (DFT) calculations, help in understanding the electronic structure and reactivity of these molecules . Furthermore, biological activities such as antitumor activity are investigated using assays like the MTT assay, revealing that some compounds exhibit significant inhibition in various cell lines .

Aplicaciones Científicas De Investigación

Synthesis Techniques and Derivative Development

- The synthesis of chlorantraniliprole, a derivative involving similar structural moieties, outlines a method starting from 3-methyl-2-nitrobenzoic acid through several reaction steps, including esterification, reduction, chlorination, and aminolysis, leading to key intermediates and the target product with an overall yield of 55.0% (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).

- Another study focused on the synthesis of heterocyclic compounds, specifically pyrazolo[3,4-c][1,5]benzodiazocin-10(11H)one derivatives from N-methyl-N-(1-phenyl-3-R-pyrazol-5-yl)-2-nitrobenzamides, demonstrating the versatility of similar core structures in generating novel heterocyclic compounds (S. Plescia, G. Daidone, & V. Sprio, 1979).

Biological Applications and Effects

- Research into pyrazole derivatives, including those with chloro and nitrobenzamide groups, has shown significant anti-inflammatory activities, indicating potential for pharmacological applications. One study synthesized and tested a series of substituted pyrazole derivatives, showing promising results in pharmacological screening with less toxicity and good anti-inflammatory activities (Mohamed M. Abdulla et al., 2014).

- Another study evaluated the antimicrobial activity of new 4-nitroso and 4-diazopyrazole derivatives, variably substituted in the pyrazole nucleus, against various microbial strains, indicating the potential antimicrobial properties of similar compounds (G. Daidone et al., 1992).

Propiedades

IUPAC Name |

5-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O3S/c1-11-4-2-3-5-16(11)23-18(14-9-28-10-15(14)22-23)21-19(25)13-8-12(20)6-7-17(13)24(26)27/h2-8H,9-10H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHKOMJQWASQAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(1H-indazol-3-ylcarbonyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2545535.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2545541.png)

![2-(2-((3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2545544.png)

![N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride](/img/structure/B2545550.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea](/img/structure/B2545555.png)